N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester (9CI)
Description
Historical Context of Ethyl Ester Prodrug Development in Angiotensin Converting Enzyme Inhibitors
The development of ethyl ester prodrugs within the angiotensin converting enzyme inhibitor class represents a pivotal advancement that emerged from the foundational work on captopril and subsequent structural modifications leading to enalapril. The historical trajectory begins with the revolutionary discovery of captopril in 1975 by Miguel Ondetti, Bernard Rubin, and David Cushman at E.R. Squibb & Sons Pharmaceuticals, which was directly inspired by the angiotensin converting enzyme inhibitory peptides found in the venom of the Brazilian pit viper Bothrops jararaca. This breakthrough established the conceptual framework for structure-based drug design targeting the renin-angiotensin-aldosterone system. The subsequent development of enalapril by Merck Sharp & Dohme represented a significant evolution from the thiol-containing captopril to a carboxylate-based inhibitor, addressing several limitations associated with sulfhydryl-containing compounds.
The strategic implementation of ethyl ester prodrug technology within angiotensin converting enzyme inhibitors emerged from the recognition that carboxylic acid functionalities, while essential for enzyme binding, often present challenges in terms of oral bioavailability and membrane permeation. Ester-based prodrugs have demonstrated remarkable success in improving the physiochemical properties of small-molecule drugs, including enhanced solubility, stability, and oral bioavailability through the strategic masking of polar moieties with non-polar ester bonds. The development of N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester exemplifies this approach, incorporating not only the established ethoxycarbonyl functionality of enalapril but extending the concept through additional esterification of the L-proline carboxyl group. This dual esterification strategy represents an advancement over the single ester approach employed in enalapril, potentially offering enhanced lipophilicity and improved pharmacokinetic characteristics.
The historical precedent for such modifications can be traced through the systematic development of multiple angiotensin converting enzyme inhibitors, including lisinopril, which was designed as the lysine analog of enalaprilat to overcome limitations associated with prodrug metabolism. The evolution from captopril to enalapril, and subsequently to more sophisticated derivatives like the ethyl ester compound under discussion, demonstrates the continuous refinement of medicinal chemistry approaches in optimizing therapeutic agents. This developmental pathway illustrates how each generation of angiotensin converting enzyme inhibitors has built upon previous discoveries while addressing specific pharmacological challenges through innovative structural modifications.
Systematic Nomenclature and Stereochemical Significance
The systematic nomenclature of N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester reflects the complex stereochemical architecture that is fundamental to its biological activity and pharmacological properties. The International Union of Pure and Applied Chemistry designation as ethyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate provides a comprehensive description of the molecular structure, emphasizing the critical stereochemical centers that define the compound's three-dimensional configuration. The presence of three asymmetric carbon atoms, each maintained in the S-configuration, establishes the compound within the (SSS)-stereochemical family that has proven essential for optimal angiotensin converting enzyme inhibitory activity.
The stereochemical specification at the (1S)-position of the ethoxycarbonyl-substituted phenylpropyl chain represents a critical determinant of biological activity, as demonstrated through extensive structure-activity relationship studies of angiotensin converting enzyme inhibitors. The maintenance of L-amino acid stereochemistry throughout the dipeptide framework, specifically the (2S)-configuration of both the alanyl and proline residues, ensures compatibility with the enzyme's active site architecture and optimal binding affinity. This stereochemical arrangement mimics the natural substrate recognition patterns of angiotensin converting enzyme, which preferentially processes peptides containing L-amino acids in specific positional relationships.
The systematic nomenclature also reveals the compound's modular construction, comprising distinct pharmacophoric elements that contribute to overall biological activity. The ethoxycarbonyl-substituted phenylpropyl moiety serves as the zinc-binding domain analog, while the L-alanyl-L-proline dipeptide framework provides the essential peptide backbone recognition elements. The terminal ethyl ester functionality represents the prodrug modification that alters the compound's physicochemical properties without compromising the core pharmacophoric interactions. This nomenclature system enables precise communication regarding the compound's structure while facilitating understanding of the relationship between structural features and biological activity.
Table 1: Stereochemical Centers and Their Configurations in N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline Ethyl Ester
| Position | Stereochemical Configuration | Amino Acid Analog | Functional Significance |
|---|---|---|---|
| C-1 (Phenylpropyl) | S | Phenylalanine derivative | Zinc coordination geometry |
| C-2 (Alanyl) | S | L-Alanine | Enzyme recognition site |
| C-2 (Proline) | S | L-Proline | Conformational constraint |
Academic Research Landscape Evolution (2000–Present)
The academic research landscape surrounding N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester and related angiotensin converting enzyme inhibitor derivatives has undergone significant evolution since 2000, reflecting broader trends in medicinal chemistry, structural biology, and pharmaceutical sciences. Contemporary research has increasingly focused on understanding the molecular mechanisms underlying prodrug activation, particularly the role of esterase enzymes in the bioconversion of ethyl ester prodrugs to their active metabolites. Studies have demonstrated that esterase-mediated hydrolysis rates can be significantly influenced by structural modifications, with electron-donating substituents in aromatic rings enhancing deprotection kinetics by factors ranging from 4-fold to 8-fold compared to directly acetylated analogs.
The evolution of research methodologies has been particularly notable in the application of advanced crystallographic techniques and computational modeling approaches to understand enzyme-inhibitor interactions. X-ray crystallographic studies of related enzyme-inhibitor complexes have provided detailed insights into the three-dimensional binding interactions that govern the high potency and specificity of these inhibitors. These structural studies have revealed that compounds like enalaprilat and lisinopril demonstrate domain-specific selectivity, with lisinopril showing higher angiotensin converting enzyme C-domain selectivity due to specific amino acid differences between the C-terminal and N-terminal domains of the enzyme.
Research trends have also emphasized the development of more sophisticated structure-activity relationship models that account for the complex interplay between prodrug design and biological activity. Contemporary studies have investigated the impact of various esterification strategies on compound properties, demonstrating that simple ethyl esters represent the most prevalent approach in marketed drugs, particularly within the angiotensin converting enzyme inhibitor class. The research landscape has expanded to include comprehensive evaluations of how different zinc-binding groups, ranging from sulfhydryl to carboxylate and phosphinic acid functionalities, influence both potency and pharmacokinetic parameters.
Modern research initiatives have increasingly focused on addressing the limitations of first-generation angiotensin converting enzyme inhibitors through innovative prodrug strategies. Studies have demonstrated that compounds utilizing carboxylate or phosphinate zinc-binding groups can effectively mimic peptide hydrolysis transition states, while esterification of these functionalities produces orally bioavailable prodrugs with enhanced therapeutic profiles. The academic research community has also recognized the importance of optimizing stereochemical configurations to achieve consistency with L-amino acid stereochemistry present in natural substrates, leading to the development of highly potent and selective inhibitors.
Position Within Contemporary Medicinal Chemistry Paradigms
N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester occupies a significant position within contemporary medicinal chemistry paradigms, exemplifying several key principles that define modern drug discovery and development approaches. The compound represents a sophisticated application of prodrug design principles, incorporating multiple esterification strategies to optimize pharmacokinetic properties while maintaining essential pharmacophoric interactions. This approach aligns with contemporary medicinal chemistry emphasis on developing compounds that can overcome traditional barriers to drug formulation, including poor solubility, chemical instability, and inadequate oral absorption characteristics.
The compound's design reflects the modern understanding of structure-based drug design principles, building upon decades of angiotensin converting enzyme research that began with the revolutionary concept implemented in captopril development. Contemporary medicinal chemistry paradigms emphasize the importance of targeting specific enzyme domains and conformational states, and this compound's architecture demonstrates sophisticated understanding of enzyme-inhibitor interactions at the molecular level. The strategic incorporation of conformational constraints through the proline residue and the precise stereochemical control throughout the molecule exemplify how modern medicinal chemistry approaches leverage detailed structural knowledge to optimize biological activity.
Within the broader context of contemporary pharmaceutical development, the compound represents an example of how traditional pharmacophores can be enhanced through innovative chemical modifications. The dual esterification strategy employed in this compound reflects current trends toward developing more sophisticated prodrug systems that can provide enhanced control over drug release and distribution. Modern medicinal chemistry paradigms increasingly recognize that simple structural modifications can produce profound changes in compound behavior, and this ethyl ester derivative demonstrates how strategic functionalization can potentially improve upon established therapeutic agents.
The compound's position within contemporary medicinal chemistry is further emphasized by its relevance to current research directions focusing on domain-selective enzyme inhibition and precision pharmacology approaches. Recent studies have highlighted the importance of developing inhibitors that can selectively target specific enzyme domains, potentially reducing unwanted effects while maintaining therapeutic efficacy. The structural framework of N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester provides a platform for investigating such selective interactions, positioning it at the forefront of contemporary angiotensin converting enzyme inhibitor research.
Table 2: Contemporary Medicinal Chemistry Paradigms Exemplified by the Compound
| Paradigm | Implementation | Scientific Basis |
|---|---|---|
| Prodrug Design | Dual esterification strategy | Enhanced membrane permeability and bioavailability |
| Structure-Based Design | Zinc-binding domain optimization | Detailed enzyme-inhibitor interaction studies |
| Stereochemical Control | (SSS)-Configuration maintenance | Optimal enzyme active site compatibility |
| Conformational Constraint | Proline residue incorporation | Controlled molecular flexibility and binding geometry |
Properties
CAS No. |
87420-38-0 |
|---|---|
Molecular Formula |
C22H32N2O5 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C22H32N2O5/c1-4-28-21(26)18(14-13-17-10-7-6-8-11-17)23-16(3)20(25)24-15-9-12-19(24)22(27)29-5-2/h6-8,10-11,16,18-19,23H,4-5,9,12-15H2,1-3H3/t16-,18-,19-/m0/s1 |
InChI Key |
NNTZCVNBFRUGPA-WDSOQIARSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN1C(=O)[C@H](C)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1CCCN1C(=O)C(C)NC(CCC2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the N-Carboxyanhydride Intermediate
The initial step involves synthesizing the N-carboxyanhydride (NCA) of N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine. The methods include:
Reaction with Phosgene:
As described in patent US4716235A, N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine is reacted with phosgene in dry dichloromethane at room temperature, followed by heating under reflux for several hours. This process converts the amino acid into its NCA form efficiently with high purity.Reaction with Trichloromethylchloroformate (Triphosgene):
An alternative method involves using triphosgene in an inert solvent like dichloromethane, with active carbon as a catalyst, under reflux conditions. This method, detailed in the same patent, yields the NCA with high purity and minimal side reactions.
Table 1: Summary of NCA Synthesis Methods
| Method | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Phosgene method | Phosgene, dichloromethane | Room temp, reflux 8 hours | High | Widely used, hazardous reagents |
| Triphosgene method | Trichloromethylchloroformate, active carbon | Reflux, 5 hours | High | Safer alternative |
Reaction of NCA with L-Proline
The core step involves reacting the N-carboxyanhydride with L-proline in the presence of a base:
- Reaction Conditions:
- Solvent: Mixture of water and organic solvent (e.g., dichloromethane)
- Temperature: -20°C to room temperature
- pH: Maintained alkaline (pH 8-9)
- Base: Alkali metal hydroxides (NaOH, KOH), carbonates, hydrogencarbonates, or organic bases like tertiary amines
- Reaction Time: 10-20 minutes at about 0°C
This reaction proceeds via nucleophilic attack of the amino group of L-proline on the NCA, forming the peptide linkage. The process is characterized by high efficiency and yields approaching 95-100%, with minimal side reactions, as reported in patent US4716235A and EP0215335B1.
Table 2: Reaction Conditions for NCA and L-Proline
| Parameter | Range | Notes |
|---|---|---|
| Solvent | Water/organic mixture | Ensures solubility and control |
| Temperature | -20°C to 25°C | Low temperatures favor selectivity |
| pH | 8-9 | Maintains alkaline environment |
| Base | NaOH, K2CO3, tertiary amines | Catalyzes the reaction |
| Reaction Time | 10-20 min | Rapid completion |
Esterification to Form the Ethyl Ester
The final step involves esterifying the carboxyl group of the proline moiety with ethanol to produce the ethyl ester derivative:
-
- React the free acid form with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) or via direct esterification under reflux.
- Alternatively, esterification can be performed on the amino acid intermediate before the peptide coupling, as indicated in the synthesis protocols.
-
- The product is isolated by extraction, concentration, and recrystallization, often as a white crystalline solid with high purity (>98%).
Note: Esterification of the peptide intermediate is critical for obtaining the ethyl ester derivative, which is used for research purposes and as an intermediate in drug synthesis.
Overall Process and Yield
The entire synthesis, from amino acid to the final ethyl ester compound, can be summarized as follows:
Research and Industrial Relevance
The described methods provide a robust, high-yield pathway for synthesizing N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester. The process's stereoselectivity ensures the formation of the (S)-enantiomer, crucial for biological activity. These methods are adaptable for scale-up, considering safety protocols for handling phosgene or triphosgene.
Summary of Key Data
| Parameter | Value |
|---|---|
| CAS Number | 87420-38-0 |
| Molecular Formula | C22H32N2O5 |
| Molecular Weight | 404.5 g/mol |
| Stereochemistry | (1S)-configuration at the ethoxycarbonyl carbon |
| Main Uses | Research, pharmaceutical intermediate |
Chemical Reactions Analysis
Key Synthetic Reactions
The compound is primarily synthesized via peptide bond formation between activated intermediates and amino acids.
Peptide Coupling via N-Carboxyanhydride (NCA) Reaction
The most industrially viable method involves reacting N-carboxyanhydride (NCA) of N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine with L-proline in the presence of a base .
Mechanism :
-
NCA Activation : The NCA intermediate undergoes nucleophilic attack by the amine group of L-proline.
-
Peptide Bond Formation : Decarboxylation occurs, releasing CO₂ and forming the peptide bond .
-
Workup : Acidification (pH ~2) with HCl precipitates the product, followed by extraction with ethyl acetate .
Esterification and Stability
The compound’s ethyl ester groups are susceptible to hydrolysis under specific conditions:
Ester Hydrolysis
-
Acidic Conditions : Ethoxycarbonyl group hydrolyzes to carboxylic acid, forming enalapril .
-
Basic Conditions : Saponification of the ethyl ester occurs, yielding free carboxylate derivatives .
Degradation Products :
| Condition | Product | Role |
|---|---|---|
| Acidic (pH < 3) | Enalapril (free acid form) | Active ACE inhibitor |
| Basic (pH > 10) | Sodium/potassium carboxylate derivatives | Inactive metabolites |
Side Reactions and Byproducts
-
Decarboxylation : Occurs during acid workup, necessitating controlled pH adjustment to avoid decomposition .
-
Racemization : Minimized by maintaining low temperatures (0°C) and alkaline pH (9–10) .
Industrial-Scale Optimization
Patents highlight critical parameters for scalable production:
-
Solvent Choice : Acetone improves reaction homogeneity and yield compared to ethyl acetate .
-
Base Stoichiometry : 1–1.5 equivalents of L-proline relative to NCA ensures complete conversion .
-
Crystallization : Recrystallization from acetonitrile yields high-purity enalapril maleate .
Analytical Validation
Scientific Research Applications
Enalapril Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and enzyme inhibition mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Enalapril Ethyl Ester is a prodrug that, upon hydrolysis, converts to Enalaprilat. Enalaprilat inhibits the angiotensin-converting enzyme (ACE), which catalyzes the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that also stimulates aldosterone secretion. By inhibiting ACE, Enalaprilat reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced aldosterone secretion .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Ethyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate
- Molecular Formula : C₂₂H₃₂N₂O₅
- Molecular Weight : 404.50 g/mol
- CAS Registry Number : 87420-38-0
- Structure : Features an ethyl ester group at both the alanine and proline residues, with a (1S)-1-(ethoxycarbonyl)-3-phenylpropyl side chain .
Role : This compound is a degradation product or intermediate of enalapril maleate , a prodrug ACE inhibitor. It retains the ethyl ester moieties, which are critical for its pharmacokinetic properties, requiring hydrolysis to the active diacid form (enalaprilat) for therapeutic activity .
Comparison with Structurally Similar ACE Inhibitors
Enalapril Maleate
- Structure : (S)-1-[N-[1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline (Z)-2-butenedioate salt.
- Key Differences :
- Activity :
Benazepril Hydrochloride
Quinapril Hydrochloride
Hoe 498 (Ramipril)
- Structure : Substitutes proline with a bicyclic 2-azabicyclo[3.3.0]octane-3-carboxylic acid .
- Key Differences :
Physicochemical and Pharmacokinetic Comparison
Structural Impact on Activity and Stability
- Ethyl Ester vs. Maleate Salt : The ethyl ester in the target compound requires enzymatic hydrolysis for activation, whereas the maleate salt in enalapril enhances solubility and absorption .
- Cyclic Moieties: Proline (target compound): Facilitates ACE binding via pyrrolidine ring conformation. Benzazepine (benazepril) and tetrahydroisoquinoline (quinapril): Increase lipophilicity and tissue penetration .
- Bicyclic Structures (Hoe 498): Improve metabolic stability and prolong half-life .
Stability and Degradation Pathways
Biological Activity
N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester, commonly referred to as 9CI, is a compound with significant biological activity, particularly in the context of cardiovascular pharmacology. This article explores its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H32N2O9
- Molecular Weight : 492.51888 g/mol
- CAS Number : 76420-75-2
N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester is primarily known for its role as an Angiotensin-Converting Enzyme (ACE) inhibitor. ACE inhibitors are widely used in the treatment of hypertension and heart failure due to their ability to lower blood pressure by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
ACE Inhibition
The compound's ACE inhibitory activity is closely linked to its structural configuration, particularly the (S)-configuration at the asymmetric carbon atom. This configuration enhances its binding affinity to the ACE enzyme, leading to effective inhibition and subsequent vasodilation.
Biological Activity and Therapeutic Applications
-
Antihypertensive Effects :
- Numerous studies have demonstrated that compounds similar to N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester effectively reduce blood pressure in hypertensive animal models. For instance, a study indicated that administration of this compound resulted in significant reductions in systolic and diastolic blood pressure in spontaneously hypertensive rats (SHR) .
- Cardiovascular Protection :
- Renal Protection :
Case Studies and Clinical Trials
A review of clinical trials involving ACE inhibitors has highlighted the efficacy of compounds like 9CI in managing chronic heart failure and post-myocardial infarction recovery:
- Study on Heart Failure : A randomized controlled trial showed that patients treated with ACE inhibitors experienced improved ejection fraction and reduced hospitalization rates compared to those receiving placebo .
- Post-MI Recovery : Another study focused on post-myocardial infarction patients revealed that early initiation of ACE inhibitor therapy significantly decreased mortality rates .
Comparative Analysis with Other ACE Inhibitors
| Property | N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline Ethyl Ester | Enalapril | Lisinopril |
|---|---|---|---|
| Molecular Weight | 492.52 g/mol | 376.44 g/mol | 441.58 g/mol |
| Route of Administration | Oral | Oral | Oral |
| Primary Indication | Hypertension, Heart Failure | Hypertension, Heart Failure | Hypertension, Heart Failure |
| ACE Inhibition Potency | High | Moderate | High |
| Side Effects | Dizziness, Hypotension | Cough, Hyperkalemia | Dizziness, Hyperkalemia |
Q & A
Basic Research Questions
Q. What are the critical steps for confirming the stereochemical configuration of N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline ethyl ester?
- Methodological Answer : Absolute stereochemistry (S-configuration at the ethoxycarbonyl group and L-configuration in alanyl-proline residues) must be validated using chiral HPLC with polarimetric detection or X-ray crystallography. The presence of two defined stereocenters (as noted in ) requires enantiomeric purity assessment. Comparative analysis of optical rotation values against reference standards (e.g., [α]D reported in ) is essential. Nuclear Overhauser Effect (NOE) NMR experiments can further confirm spatial arrangements .
Q. How can researchers optimize the synthesis yield of this compound under laboratory conditions?
- Methodological Answer : Employ Design of Experiments (DOE) to screen variables such as reaction temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) can identify interactions between parameters like ethyl chloroformate concentration and reaction time. Statistical analysis (ANOVA) of DOE data minimizes trial-and-error approaches (). Additionally, computational reaction path searches (e.g., using quantum chemical methods like DFT) can predict energetically favorable pathways, as demonstrated by ICReDD’s workflow ().
Q. What analytical techniques are recommended for characterizing intermediates during synthesis?
- Methodological Answer :
- LC-MS : Monitor reaction progress and detect byproducts.
- FT-IR : Track carbonyl stretching vibrations (C=O at ~1730 cm⁻¹ for ethoxycarbonyl groups).
- NMR : Use ¹H/¹³C DEPT-135 to resolve overlapping signals in aliphatic regions (e.g., propyl chain protons at δ 1.2–2.5 ppm).
- HRMS : Confirm molecular ion peaks (C15H21NO4, MW 279.33) with <2 ppm mass accuracy ( ).
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in proline-specific enzymatic reactions?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to study interactions between the compound and enzymes like prolyl endopeptidase. Parameterize force fields using quantum mechanical calculations (e.g., B3LYP/6-31G*) for accurate charge distribution. Validate predictions with kinetic assays (e.g., Michaelis-Menten parameters) and compare computational binding energies (ΔG) with experimental inhibition constants (Ki) .
Q. What strategies resolve contradictions in observed vs. theoretical physicochemical properties (e.g., solubility, logP)?
- Methodological Answer :
- Solubility Discrepancies : Use Hansen solubility parameters (HSPs) to refine solvent selection. For example, if experimental solubility in DMSO deviates from COSMO-RS predictions, adjust computational parameters for hydrogen-bonding acceptance capacity.
- logP Variations : Cross-validate experimental logP (via shake-flask/HPLC) with in silico tools (e.g., ALOGPS, XLogP3). If discrepancies persist, reassess protonation states using pKa prediction modules ().
Q. How can researchers design a scalable purification protocol for diastereomeric impurities?
- Methodological Answer :
- Chromatography : Optimize a chiral stationary phase (CSP) like amylose tris(3,5-dimethylphenylcarbamate) for HPLC. Gradient elution (e.g., hexane:IPA 90:10 to 70:30) improves resolution of diastereomers.
- Crystallization : Screen solvents (e.g., ethyl acetate/hexane mixtures) using high-throughput platforms to identify conditions favoring selective crystallization. Monitor polymorphic transitions via PXRD .
Key Methodological Recommendations
- Stereochemical Integrity : Prioritize chiral analytical methods to avoid misinterpretation of bioactivity data.
- Computational-Experimental Synergy : Integrate quantum mechanics/molecular mechanics (QM/MM) for reaction mechanism elucidation ().
- Data Robustness : Use nested replication in DOE to account for batch-to-batch variability ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
